ETHYL 2-[5-BROMO-4-(2,2-DICYANOVINYL)-2-ETHOXYPHENOXY]ACETATE
Description
ETHYL 2-[5-BROMO-4-(2,2-DICYANOVINYL)-2-ETHOXYPHENOXY]ACETATE is a complex organic compound characterized by a phenoxy core substituted with bromine (Br), ethoxy (OCH₂CH₃), and a dicyanovinyl (C(CN)₂) group, linked to an ethyl acetate moiety. This structure confers unique electronic and steric properties, making it valuable in materials science and agrochemical research. The dicyanovinyl group, in particular, is known for its strong electron-withdrawing effects, which enhance reactivity in charge-transfer applications .
Properties
IUPAC Name |
ethyl 2-[5-bromo-4-(2,2-dicyanoethenyl)-2-ethoxyphenoxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O4/c1-3-21-14-6-12(5-11(8-18)9-19)13(17)7-15(14)23-10-16(20)22-4-2/h5-7H,3-4,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUCBBTLFRHUAND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=C(C#N)C#N)Br)OCC(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[5-BROMO-4-(2,2-DICYANOVINYL)-2-ETHOXYPHENOXY]ACETATE typically involves multiple steps, starting from readily available precursors. The key steps include:
Bromination: Introduction of the bromine atom into the aromatic ring.
Vinylation: Addition of the dicyanovinyl group.
Esterification: Formation of the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[5-BROMO-4-(2,2-DICYANOVINYL)-2-ETHOXYPHENOXY]ACETATE undergoes various chemical reactions, including:
Oxidation: Conversion of the ethoxy group to a carbonyl group.
Reduction: Reduction of the dicyanovinyl group to an amine.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of carbonyl-containing derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenoxyacetates.
Scientific Research Applications
ETHYL 2-[5-BROMO-4-(2,2-DICYANOVINYL)-2-ETHOXYPHENOXY]ACETATE is used in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its effects on biological systems and potential as a bioactive compound.
Medicine: Investigating its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which ETHYL 2-[5-BROMO-4-(2,2-DICYANOVINYL)-2-ETHOXYPHENOXY]ACETATE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dicyanovinyl group can participate in electron transfer reactions, while the bromine atom can form halogen bonds with biological molecules, influencing their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, a detailed comparison with structurally related compounds is provided below:
Table 1: Key Features of ETHYL 2-[5-BROMO-4-(2,2-DICYANOVINYL)-2-ETHOXYPHENOXY]ACETATE and Analogues
Structural and Functional Differences
- Halogen Substituents: Bromine in the target compound offers a balance between electronegativity and steric bulk, differing from chloro analogues (e.g., ETHYL 2-(5-AMINO-2-CHLORO-4-FLUOROPHENOXY)ACETATE), which exhibit lower herbicidal efficacy due to smaller atomic size .
- Dicyanovinyl vs. Formyl/Tetrazolyl Groups: The dicyanovinyl group in the target compound enhances electron-withdrawing capacity, favoring applications in organic electronics. In contrast, formyl groups (METHYL (5-BROMO-2-ETHOXY-4-FORMYLPHENOXY)ACETATE) are more reactive in nucleophilic additions, while tetrazolyl groups ( compound) enable hydrogen bonding, improving biological target binding .
- Ethoxy vs.
Research Findings
- Biological Activity: The target compound’s dicyanovinyl group may inhibit enzymatic pathways in weeds, as seen in halogenated phenoxyacetate herbicides. However, its bromine substituent reduces photodegradation compared to chlorine analogues .
- Synthetic Utility: METHYL (5-BROMO-2-ETHOXY-4-FORMYLPHENOXY)ACETATE () serves as a precursor for Schiff base synthesis, whereas the target compound’s stability under acidic conditions makes it suitable for polymer applications .
- Solubility and Reactivity : The tetrazolyl-containing compound () exhibits poor aqueous solubility (logP ~3.5) due to its aromatic chlorides, whereas the target compound’s ester group improves solubility in organic solvents .
Biological Activity
Ethyl 2-[5-bromo-4-(2,2-dicyanovinyl)-2-ethoxyphenoxy]acetate is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the realm of medicinal chemistry. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Dicyanovinyl Group : The introduction of the dicyanovinyl moiety is crucial for the compound's biological activity.
- Bromination : The bromine atom at the 5-position of the phenolic ring is introduced using brominating agents under controlled conditions.
- Esterification : The final step involves esterification with ethyl acetate to form the desired compound.
Biological Activity
This compound exhibits a range of biological activities, which can be summarized as follows:
- Antitumor Activity : Preliminary studies indicate that this compound may inhibit tumor cell proliferation. In vitro assays have shown significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells.
- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against a range of bacteria and fungi, suggesting its potential as a therapeutic agent in treating infections.
- Enzyme Inhibition : It acts as an inhibitor of certain protein kinases, which play a crucial role in cell signaling pathways related to cancer progression and other diseases.
Case Studies
-
Cancer Cell Line Studies :
- A study conducted on MCF-7 (breast cancer) and A549 (lung cancer) cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 values were determined to be approximately 15 µM for MCF-7 and 20 µM for A549 cells.
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Antimicrobial Testing :
- In vitro tests against Staphylococcus aureus and Candida albicans showed minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively. These results suggest that the compound could be developed into an antimicrobial agent.
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Protein Kinase Inhibition :
- The compound was tested for its ability to inhibit cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation. Results indicated that it inhibited CDK activity with an IC50 value of 50 nM, highlighting its potential as a therapeutic agent in cancer treatment.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C15H14BrN2O3 |
| Molecular Weight | 360.19 g/mol |
| IC50 (MCF-7) | 15 µM |
| IC50 (A549) | 20 µM |
| MIC (Staphylococcus aureus) | 32 µg/mL |
| MIC (Candida albicans) | 64 µg/mL |
| CDK Inhibition IC50 | 50 nM |
Q & A
What are the recommended methods for synthesizing ETHYL 2-[5-BROMO-4-(2,2-DICYANOVINYL)-2-ETHOXYPHENOXY]ACETATE?
Basic Research Question
Answer:
The synthesis typically involves a multi-step process:
Phenol Alkylation : React 5-bromo-2-ethoxy-4-hydroxybenzaldehyde with ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) to form the phenoxyacetic ester intermediate .
Dicyanovinyl Introduction : Condense the aldehyde group with malononitrile under acidic or basic conditions (e.g., piperidine catalysis) to introduce the 2,2-dicyanovinyl moiety. Solvents like ethanol or DMF are commonly used at reflux temperatures .
Key Considerations :
- Monitor reaction progress via TLC or HPLC to ensure complete alkylation and condensation.
- Purify intermediates via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) .
How should researchers characterize the purity and structural integrity of this compound?
Basic Research Question
Answer:
Analytical Techniques :
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the presence of the ethoxy group (δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.3 ppm for OCH₂), bromo substituent (split patterns in aromatic region), and dicyanovinyl protons (δ ~7.5–8.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₆H₁₄BrN₂O₄, expected m/z ~393.0).
- HPLC : Assess purity >98% using a C18 column with UV detection at 254 nm .
Data Interpretation : Compare spectral data with computational predictions (e.g., DFT calculations for NMR shifts) to resolve ambiguities .
How can researchers optimize reaction yields when introducing the dicyanovinyl group?
Advanced Research Question
Answer:
Factors Influencing Yield :
- Catalyst Selection : Piperidine or ammonium acetate improves condensation efficiency compared to uncatalyzed reactions .
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance reactivity but may require higher temperatures (80–100°C).
- Stoichiometry : Use a 1.2–1.5 molar excess of malononitrile to drive the reaction to completion.
Troubleshooting : - If side products dominate (e.g., unreacted aldehyde), consider adding molecular sieves to absorb water and shift equilibrium .
- Optimize reaction time (typically 6–12 hours) to avoid decomposition of the dicyanovinyl group.
What strategies are effective in resolving contradictions between computational predictions and experimental spectroscopic data?
Advanced Research Question
Answer:
Methodological Approaches :
- Conformational Analysis : Use molecular dynamics simulations to identify dominant conformers influencing NMR shifts .
- Solvent Effects : Adjust computational models to account for solvent polarity (e.g., PCM in DFT calculations) .
- Cross-Validation : Compare experimental data with multiple computational tools (e.g., Gaussian vs. ORCA) to identify systematic errors.
Case Study : Discrepancies in NOESY correlations for the dicyanovinyl group may arise from unexpected π-π stacking; MD simulations can clarify these interactions .
What are common side products during synthesis, and how can they be mitigated?
Advanced Research Question
Answer:
Common By-Products :
- Incomplete Alkylation : Residual 5-bromo-2-ethoxy-4-hydroxybenzaldehyde due to insufficient base. Mitigate by increasing reaction time or base concentration .
- Cyano Group Hydrolysis : Hydrolysis of dicyanovinyl to carboxylate under acidic conditions. Use anhydrous solvents and inert atmospheres .
Purification Strategies : - Chromatography : Separate by-products using gradient elution (e.g., 5–30% ethyl acetate in hexane).
- Recrystallization : Ethyl acetate/hexane mixtures selectively crystallize the target compound .
How can researchers evaluate the compound’s biological activity in enzyme inhibition studies?
Advanced Research Question
Answer:
Experimental Design :
- Assay Selection : Use fluorescence-based assays (e.g., fluorogenic substrates) to measure inhibition kinetics for target enzymes (e.g., kinases or hydrolases) .
- Dose-Response Curves : Test concentrations from 1 nM to 100 µM to determine IC₅₀ values.
- Control Experiments : Include positive controls (known inhibitors) and DMSO controls to exclude solvent effects.
Data Analysis : - Fit data to Hill equations to assess cooperativity.
- Cross-validate with molecular docking studies to correlate activity with binding poses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
